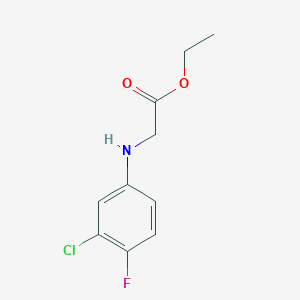
2-(3-クロロ-4-フルオロアニリノ)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-chloro-4-fluoroanilino)acetate is an organic compound that belongs to the class of anilino esters This compound is characterized by the presence of an ethyl ester group attached to an aniline derivative, which is further substituted with chlorine and fluorine atoms
科学的研究の応用
Ethyl 2-(3-chloro-4-fluoroanilino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-fluoroaniline, is first nitrated to introduce a nitro group, followed by reduction to obtain the corresponding amine.
Esterification: The amine is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form Ethyl 2-(3-chloro-4-fluoroanilino)acetate.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-chloro-4-fluoroanilino)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Types of Reactions:
Oxidation: Ethyl 2-(3-chloro-4-fluoroanilino)acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, under mild heating or catalytic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino esters.
作用機序
The mechanism of action of Ethyl 2-(3-chloro-4-fluoroanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Ethyl 2-(3-chloro-4-fluoroanilino)acetate can be compared with other anilino esters, such as:
Ethyl 2-(3-chloroanilino)acetate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluoroanilino)acetate: Lacks the chlorine substitution, which may influence its chemical properties and applications.
Ethyl 2-(3-chloro-4-bromoanilino)acetate:
The unique combination of chlorine and fluorine atoms in Ethyl 2-(3-chloro-4-fluoroanilino)acetate distinguishes it from these similar compounds, potentially offering enhanced reactivity and specificity in various applications.
特性
IUPAC Name |
ethyl 2-(3-chloro-4-fluoroanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-2-15-10(14)6-13-7-3-4-9(12)8(11)5-7/h3-5,13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWSCOKPZPNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307171 |
Source


|
| Record name | Ethyl N-(3-chloro-4-fluorophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-98-1 |
Source


|
| Record name | 2344-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(3-chloro-4-fluorophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)




